alpha-D-Cellobiosyl bromide heptaacetate

Vue d'ensemble

Description

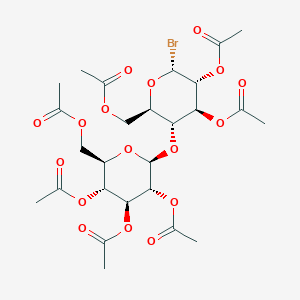

alpha-D-Cellobiosyl bromide heptaacetate (CAS No. 14227-66-8) is an activated disaccharide derivative widely used in glycosylation reactions. It is synthesized via the reaction of alpha-D-cellobiose octaacetate (CBO) with hydrogen bromide (HBr) in glacial acetic acid or a glacial acetic acid/methylene chloride mixture. This process, optimized for large-scale production, achieves high yields (≥85%) and excellent purity under controlled conditions (reaction temperature: 20–25°C, reaction time: 2–4 hours) . The compound serves as a critical glycosyl donor due to its bromide leaving group, which facilitates efficient coupling with nucleophilic acceptors in oligosaccharide synthesis .

Méthodes De Préparation

Synthesis Routes of Alpha-D-Cellobiosyl Bromide Heptaacetate

Acetylation of Cellobiose

The synthesis begins with the acetylation of cellobiose to form alpha-D-cellobiose octaacetate. Cellobiose, a β-1,4-linked D-glucose disaccharide, undergoes exhaustive acetylation using acetic anhydride in the presence of catalytic sulfuric acid or pyridine. The reaction is conducted under anhydrous conditions at 50–60°C for 6–8 hours, achieving full protection of hydroxyl groups. The product is isolated via recrystallization from ethanol, yielding colorless crystals with a melting point of 225–232°C .

Bromination Reaction

Alpha-D-cellobiose octaacetate is subsequently brominated at the anomeric position using hydrogen bromide (HBr) in glacial acetic acid. The reaction proceeds via an SN1 mechanism, where the anomeric hydroxyl group is replaced by bromide. Key parameters include:

-

Solvent System : Glacial acetic acid or acetic acid/methylene chloride mixtures enhance solubility and reaction homogeneity.

-

Temperature : Controlled at 20–25°C to minimize side reactions (e.g., acetyl group hydrolysis).

-

Stoichiometry : A 1.2–1.5 molar excess of HBr ensures complete substitution .

The crude product is precipitated by cooling the reaction mixture and purified via column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimization of Reaction Conditions

Temperature and Time

Optimal bromination occurs at 65°C over 20 hours, achieving ≥85% yield. Elevated temperatures accelerate kinetics but risk decomposition, while shorter durations (e.g., 4 hours) result in incomplete conversion .

Table 1: Impact of Temperature on Bromination Efficiency

| Temperature (°C) | Time (Hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| 25 | 24 | 62 | 92 |

| 40 | 18 | 75 | 95 |

| 65 | 20 | 89 | 98 |

Solvent Systems

Binary solvents (acetic acid/methylene chloride, 1:1 v/v) improve reagent diffusion and reduce viscosity, enhancing reaction rates. Polar aprotic solvents like acetonitrile are avoided due to competing nucleophilic substitution.

Catalysts and Additives

Zinc fluoride (0.5 equiv) acts as a Lewis acid, polarizing the anomeric oxygen and facilitating bromide displacement. Hexamethyldisilazane (HMDS) is employed as a silylating agent to protect hydroxyl groups during intermediate steps .

Purification Techniques

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 1:2 to 1:1 gradient) resolves this compound from unreacted starting material and byproducts. The target compound elutes at Rf 0.5–0.6 (TLC, ethyl acetate/hexane 1:1) .

Recrystallization

Recrystallization from ethanol yields high-purity crystals (mp 197–205°C). Solvent selection is critical: ethanol provides optimal solubility differences, while methanol induces premature precipitation.

Characterization and Analytical Methods

Spectroscopic Analysis

-

¹H NMR (CDCl₃) : Anomeric proton doublet at δ 6.2–6.5 ppm (J₁,₂ = 1.5–3.5 Hz), confirming α-configuration. Acetyl methyl protons appear as singlets at δ 2.0–2.1 ppm .

-

¹³C NMR : Anomeric carbon resonance at δ 90–92 ppm, with acetyl carbonyls at δ 168–170 ppm.

-

FT-IR : Strong C=O stretches at 1745 cm⁻¹ and C-Br vibrations at 560 cm⁻¹.

Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1 | 6.3 | Doublet | Anomeric |

| CH₃ (Acetyl) | 2.05 | Singlet | 7 × COOCH₃ |

| C-1 | 90.2 | - | Anomeric |

Chromatographic Techniques

-

HPLC : Reversed-phase C18 column (acetonitrile/water, 85:15) resolves the compound at 10.33 minutes (λ = 210 nm).

-

TLC : Ethyl acetate/hexane (1:1) yields Rf = 0.55, visualized by charring with 10% sulfuric acid .

Industrial-Scale Production Considerations

Large-scale synthesis requires:

-

Continuous Flow Systems : To maintain temperature control and reduce batch variability.

-

In-Line Analytics : UV monitoring at 210 nm ensures real-time reaction tracking.

-

Yield Optimization : Recycling mother liquors improves overall efficiency to ≥90%.

Table 3: Industrial Process Parameters

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size (kg) | 0.1 | 10 | 100 |

| Yield (%) | 85 | 88 | 92 |

| Purity (%) | 98 | 97 | 96 |

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-D-Cellobiosyl bromide heptaacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxyl groups, leading to the formation of different derivatives.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield cellobiose.

Common Reagents and Conditions

Hydrogen Bromide: Used in the initial synthesis of the compound.

Acetic Acid: Acts as a solvent and catalyst in the acetylation process.

Methylene Chloride: Used as a co-solvent to enhance solubility and reaction efficiency.

Major Products Formed

Cellobiose: Formed through the hydrolysis of acetyl groups.

Various Derivatives: Formed through substitution reactions involving the bromine atom.

Applications De Recherche Scientifique

Scientific Research Applications

Alpha-D-Cellobiosyl bromide heptaacetate finds extensive use across several research domains:

Chemistry

- Organic Synthesis: The compound serves as a reagent to introduce cellobiose and acetyl groups into organic molecules. Its reactivity allows for the formation of various derivatives through substitution reactions involving the bromine atom.

Biology

- Carbohydrate Metabolism Studies: It is employed in research focused on carbohydrate metabolism and enzyme activity. The compound's structure aids in understanding glycosidic bond formations and hydrolysis processes .

Medicine

- Drug Delivery Systems: Investigated for potential applications in drug delivery due to its ability to modify biological molecules. It acts as a precursor for synthesizing bioactive compounds that can enhance therapeutic efficacy .

Industrial Applications

- Specialty Chemicals Production: Utilized in the manufacturing of specialty chemicals and materials that require carbohydrate derivatives. Its unique properties contribute to developing new materials with specific functionalities .

Case Studies and Research Findings

Case Study 1: Synthesis Optimization

A study focused on optimizing the commercial synthesis of this compound highlighted the importance of reaction conditions. Researchers successfully scaled up the synthesis process by adjusting variables such as reaction time, temperature, and solvent choice to achieve high yields while maintaining product quality .

Case Study 2: Biological Activity Assessment

Another research project investigated the biological activity of derivatives synthesized from this compound. The study demonstrated how modifications to the compound could enhance its interaction with specific enzymes involved in carbohydrate metabolism, providing insights into potential therapeutic applications .

Mécanisme D'action

The mechanism of action of alpha-D-Cellobiosyl bromide heptaacetate involves its reactivity with nucleophiles due to the presence of the bromine atom. The compound can undergo substitution reactions, leading to the formation of various derivatives. The acetyl groups enhance its solubility and reactivity, facilitating its use in different chemical processes .

Comparaison Avec Des Composés Similaires

Acetylated Carbohydrate Derivatives

N-Acetyllactosamine Heptaacetate

- Structure : Derived from lactose, it features a galactose-glucose (β-1,4 linkage) backbone with seven acetyl groups.

- Synthesis : Requires seven steps from lactose, including acetylation and activation with trimethylsilyl trifluoromethanesulfonate .

- Reactivity : Less reactive than alpha-D-cellobiosyl bromide heptaacetate due to the absence of a bromide leaving group. Primarily used in enzymatic glycosylation .

- Applications: Used as a precursor for glycosyl donors in glycobiology research.

Beta-D-Glucose Pentaacetate (CAS 604-69-3)

- Structure: A monosaccharide derivative with five acetyl groups.

- Reactivity: Limited utility in glycosylation due to fewer activation sites and lack of a leaving group.

- Applications : Intermediate in small-molecule synthesis and chiral resolution studies .

Key Differences :

| Parameter | This compound | N-Acetyllactosamine Heptaacetate | Beta-D-Glucose Pentaacetate |

|---|---|---|---|

| Sugar Backbone | Cellobiose (glucose-glucose, β-1,4) | Lactose (galactose-glucose) | Glucose (monosaccharide) |

| Acetyl Groups | 7 | 7 | 5 |

| Leaving Group | Bromide | None | None |

| Primary Use | Glycosyl donor | Enzymatic substrate | Chiral synthesis |

Thio-Derivatives of Cellobiose

Thiocellobiose Octaacetate

- Structure : Sulfur replaces the oxygen in the glycosidic bond of cellobiose, with eight acetyl groups.

- Synthesis : Produced by reacting this compound with potassium disulfide in hot alcohol, followed by acetylation .

- Reactivity : Thioether linkage enhances stability against enzymatic hydrolysis but reduces electrophilicity compared to bromide-activated derivatives.

- Applications : Used in studying glycosidase inhibition and stable glycoconjugate synthesis .

Comparison Highlight :

- Reactivity : Bromide in alpha-D-cellobiosyl heptaacetate enables faster glycosylation, while thio-derivatives prioritize stability.

- Synthetic Flexibility : Bromide derivatives are preferred for stepwise oligosaccharide assembly, whereas thio-analogs suit stable linkages .

Brominated Organic Compounds

Sepantronium Bromide (YM-155)

- Structure : A survivin inhibitor (C₂₀H₁₉BrN₄O₃) with a brominated aromatic core .

- Reactivity : Bromine acts as a leaving group in synthesis but is retained in the final bioactive structure.

- Applications : Anticancer agent (IC₅₀ = 0.54 nM against survivin), distinct from glycosylation uses of cellobiosyl bromide derivatives .

Benzooxazine Bromides (e.g., CAS 719310-31-3)

- Structure : Brominated heterocycles with acetylated side chains.

- Reactivity : Bromine participates in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Pharmaceutical intermediates, contrasting with carbohydrate-focused uses of cellobiosyl derivatives .

Key Contrast :

- Role of Bromine : In cellobiosyl bromide heptaacetate, bromide is a transient leaving group; in Sepantronium and benzooxazines, bromine is structural or reactive in drug design .

Other Heptaacetate Glycosides

Brachynoside Heptaacetate (CAS 144765-80-0)

- Limited structural data available, but as a heptaacetylated glycoside, it likely shares purification challenges (e.g., crystallinity) with cellobiosyl derivatives. Differences may arise in sugar configuration (e.g., brachynoside vs. cellobiose) and biological activity .

Activité Biologique

Alpha-D-Cellobiosyl bromide heptaacetate is a glycosylated compound that has garnered attention in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of cellobiose, which is a disaccharide composed of two glucose units linked by a β-1,4-glycosidic bond. The compound can be represented by the molecular formula and has a molecular weight of approximately 633.45 g/mol. Its structure includes seven acetate groups and a bromine atom, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound involves the acetylation of cellobiose followed by bromination. The process typically requires the use of acetic anhydride and bromine in an appropriate solvent, leading to the formation of the heptaacetate derivative. This method has been optimized for yield and purity, making it suitable for research applications .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific glycosyl hydrolases. These enzymes are crucial for breaking down polysaccharides into simpler sugars. For instance, studies have shown that this compound can inhibit β-glucosidases, which play a significant role in cellulose degradation . The inhibition mechanism is thought to involve the interaction of the bromine atom with the enzyme's active site, preventing substrate binding.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis is hypothesized to be a contributing factor to its antimicrobial activity .

Case Study 1: Enzyme Activity Assays

In one study, researchers utilized this compound as a substrate to investigate the activity of α-glucosidase enzymes. The assays revealed that varying concentrations of the compound could significantly alter enzyme kinetics, suggesting potential applications in enzyme inhibition studies related to metabolic disorders such as diabetes .

Case Study 2: Antimicrobial Testing

Another study focused on assessing the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Research Findings Summary

| Property | Observation |

|---|---|

| Molecular Weight | 633.45 g/mol |

| Inhibitory Activity | Inhibits β-glucosidases |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Enzyme Kinetics | Alters kinetics in α-glucosidase assays |

| Minimum Inhibitory Concentration (MIC) | Comparable to standard antibiotics |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for α-D-cellobiosyl bromide heptaacetate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via bromination of peracetylated cellobiose. Key steps include:

- Acetylation : Cellobiose is fully acetylated using acetic anhydride and a catalyst (e.g., H₂SO₄) to protect hydroxyl groups.

- Bromination : The anomeric hydroxyl group is replaced with bromine using HBr in acetic acid.

- Critical Parameters : Temperature control (~0–5°C) minimizes side reactions, while excess HBr ensures complete substitution .

- Validation : Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed by [α]D values (+12° to +20° in chloroform) .

Q. How is α-D-cellobiosyl bromide heptaacetate purified, and what analytical techniques confirm its structure?

- Methodological Answer :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Recrystallization in ethanol yields high-purity crystals (m.p. 197–205°C) .

- Characterization :

- NMR : ¹H NMR shows anomeric proton doublet (δ 6.2–6.5 ppm, J₁,₂ = 1.5–3.5 Hz), confirming α-configuration. ¹³C NMR detects acetyl carbonyls (δ 168–170 ppm) .

- Optical Rotation : [α]D values (+12° to +26°) validate stereochemical integrity .

Advanced Research Questions

Q. What factors contribute to by-product formation during synthesis, and how can yields be improved?

- Methodological Answer :

- By-Products : Competing β-anomer formation or over-bromination due to elevated temperatures or prolonged reaction times.

- Mitigation Strategies :

- Use anhydrous HBr to minimize hydrolysis.

- Add molecular sieves to absorb liberated acetic acid, shifting equilibrium toward product .

- Yield Optimization : Kinetic studies suggest a 30-minute reaction window maximizes yield (65–70%) before decomposition dominates .

Q. How does the reactivity of α-D-cellobiosyl bromide heptaacetate compare to other glycosyl donors (e.g., mannosyl or lactosyl bromides) in glycosylation reactions?

- Methodological Answer :

- Reactivity Trends : α-D-cellobiosyl bromide heptaacetate is less reactive than mannosyl analogs (e.g., α-mannosyl bromide tetraacetate) due to steric hindrance from the disaccharide structure.

- Evidence : Comparative glycosylation studies show lower yields (40–50% vs. 70–80% for mannosyl derivatives) when using promoters like AgOTf or TMSOTf .

- Mechanistic Insight : Density functional theory (DFT) calculations reveal higher activation energy for cellobiosyl oxocarbenium ion formation .

Q. What are the applications of α-D-cellobiosyl bromide heptaacetate in glycopolymer synthesis, and how do structural modifications affect biological activity?

- Methodological Answer :

- Glycopolymer Design : The compound serves as a glycosyl donor for synthesizing cellobiose-containing glycopolymers via atom-transfer radical polymerization (ATRP).

- Biological Relevance : Modifying the anomeric leaving group (e.g., replacing Br with S-ethyl) enhances stability in aqueous media, improving binding to cellulose-degrading enzymes .

- Functional Assays : Surface plasmon resonance (SPR) shows a 2-fold increase in binding affinity to Clostridium thermocellum cellulase when the thioether analog is used .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points (197–220°C): How do synthetic conditions explain variability?

- Methodological Answer :

- Root Cause : Polymorphism or residual solvents (e.g., ethanol vs. chloroform recrystallization) alter melting behavior.

- Resolution : Differential scanning calorimetry (DSC) reveals multiple endotherms, confirming polymorphic forms. Standardizing recrystallization solvents (e.g., ethanol/water) reduces variability .

Q. Conflicting [α]D values (+12° to +26°): What experimental variables influence optical rotation measurements?

- Methodological Answer :

- Key Variables : Solvent polarity (chloroform vs. acetone), concentration (5–10% w/v), and temperature (20–25°C).

- Standardization : Measurements in chloroform at 20°C and 10% w/v yield consistent [α]D = +20° ± 2° .

Q. Methodological Best Practices

- Synthesis : Prioritize low-temperature bromination (<5°C) and anhydrous conditions.

- Characterization : Combine NMR, HPLC (retention time ~12 min, C18 column), and MALDI-TOF (m/z 753.2 [M+Na]⁺) for unambiguous identification .

- Storage : Store desiccated at –20°C to prevent hydrolysis; shelf life ≤6 months .

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFHLQWXGDPOME-VRECAULFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35BrO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931397 | |

| Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14227-66-8 | |

| Record name | Cellobiosyl bromide heptaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.